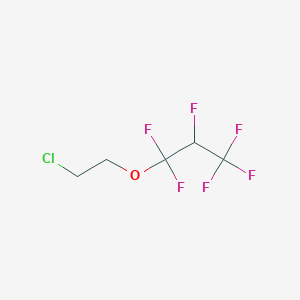

1-(2-Chloroethoxy)-1,1,2,3,3,3-hexafluoropropane

Vue d'ensemble

Description

The compound “1-(2-Chloroethoxy)-2-methoxyethane” is structurally similar to the requested compound . It has a molecular formula of C5H11ClO2, an average mass of 138.593 Da, and a monoisotopic mass of 138.044754 Da .

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The ChemSpider database provides the molecular formula and other details for similar compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, density, boiling point, and solubility. For the similar compound “1-(2-chloroethoxy)2-methoxyethane”, it has an average mass of 138.593 Da and a monoisotopic mass of 138.044754 Da .Applications De Recherche Scientifique

Hydrogen Bonding and Spectral Studies

- Hydrogen Bonding and Phototautomerism : Hexafluoroisopropanol, which is closely related to the compound of interest, was used to study hydrogen bonding of alloxazine derivatives in nonpolar media. This study provided insights into the spectral changes of 3-methyllumichrome in the presence of hexafluoroisopropanol and other hydrogen donor agents, highlighting the compound's utility in modeling studies for understanding hydrogen bonding effects on spectral properties (Szafran, Koziot, & Heelis, 1990).

Chemical Synthesis and Reactivity

- Synthesis of Fluoro-Carbohydrates and Glycosides : A study on the synthesis of 2-deoxy-2-fluoro sugars and their glycosides demonstrated the applicability of electrophilic fluorination reagents, showcasing the broader chemical synthesis capabilities of fluorinated compounds (Burkart, Zhang, Hung, & Wong, 1997).

- Cyclization Reactions : Research on cyclization of perfluorocarboxylic acid halides with alkali metal fluoride, leading to perfluoro-1,4-dioxanes, reveals the potential of fluorinated compounds in facilitating cyclization reactions for the synthesis of complex fluorinated structures (Siegemund & Schwertfeger, 1982).

Molecular Structures and Conformational Studies

- Gas-phase Electron Diffraction Studies : The molecular structures and conformational compositions of related hexafluoropropane derivatives were analyzed using gas-phase electron diffraction, contributing to the understanding of the conformational behaviors of such compounds (Postmyr, 1994).

Environmental and Biological Applications

- Microbial Dehalorespiration : A study on Desulfitobacterium dichloroeliminans strain DCA1's ability to convert vicinal dichloropropanes and butanes into dechlorinated products highlights the environmental relevance of fluorinated compounds in bioremediation processes (De Wildeman, Diekert, Van Langenhove, & Verstraete, 2003).

Advanced Materials and Polymer Science

- Oxidative Polymerization : The oxidative polymerization of 2,6-difluorophenol into crystalline poly(2,6-difluoro-1,4-phenylene oxide) using Fe-salen complex showcases the role of fluorinated compounds in the synthesis of advanced polymeric materials (Ikeda, Tanaka, Uyama, & Kobayashi, 2000).

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For a similar compound “2-(2-(2-Chloroethoxy)ethoxy)ethanol”, it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is combustible, causes skin irritation, serious eye damage, and may cause respiratory irritation .

Propriétés

IUPAC Name |

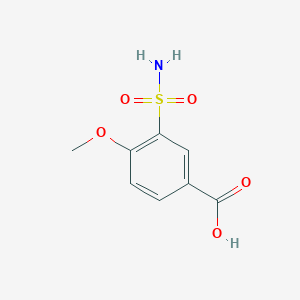

1-(2-chloroethoxy)-1,1,2,3,3,3-hexafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClF6O/c6-1-2-13-5(11,12)3(7)4(8,9)10/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNVUOKUALXDDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OC(C(C(F)(F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClF6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382102 | |

| Record name | 1-(2-chloroethoxy)-1,1,2,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloroethoxy)-1,1,2,3,3,3-hexafluoropropane | |

CAS RN |

2926-99-0 | |

| Record name | 1-(2-chloroethoxy)-1,1,2,3,3,3-hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.